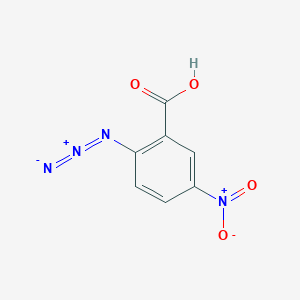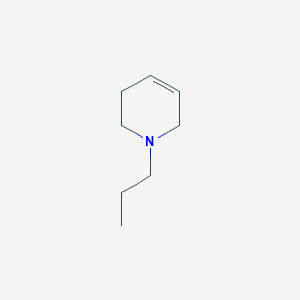
3-Pyridinethiol, 2-((2,4-dimethoxy-6-pyrimidinyl)amino)-6-methyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“3-Pyridinethiol, 2-((2,4-dimethoxy-6-pyrimidinyl)amino)-6-methyl-” is a complex organic compound that belongs to the class of pyridinethiols. These compounds are characterized by the presence of a pyridine ring bonded to a thiol group. The specific structure of this compound includes additional functional groups such as dimethoxy and pyrimidinyl groups, which contribute to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of “3-Pyridinethiol, 2-((2,4-dimethoxy-6-pyrimidinyl)amino)-6-methyl-” typically involves multi-step organic reactions. The process may start with the preparation of the pyridine ring, followed by the introduction of the thiol group and other functional groups. Common reagents used in these reactions include pyridine derivatives, thiolating agents, and various catalysts to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or chromatography to isolate the desired product.
Analyse Chemischer Reaktionen
Types of Reactions
“3-Pyridinethiol, 2-((2,4-dimethoxy-6-pyrimidinyl)amino)-6-methyl-” can undergo various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: Reduction reactions may target the pyrimidinyl or pyridine rings.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions may vary depending on the desired product, including temperature, solvent, and pH.
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation of the thiol group may yield disulfides, while substitution reactions may introduce new functional groups to the pyridine ring.
Wissenschaftliche Forschungsanwendungen
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may have biological activity and can be studied for its effects on cellular processes.
Industry: It may be used in the development of new materials or as a catalyst in chemical reactions.
Wirkmechanismus
The mechanism of action of “3-Pyridinethiol, 2-((2,4-dimethoxy-6-pyrimidinyl)amino)-6-methyl-” would depend on its specific interactions with molecular targets. These interactions may involve binding to enzymes, receptors, or other proteins, leading to changes in cellular pathways and biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Pyridinethiol: A simpler analog with a pyridine ring and a thiol group.
6-Methyl-2-pyridinethiol: Similar structure but lacks the dimethoxy and pyrimidinyl groups.
2,4-Dimethoxy-6-pyrimidinylamine: Contains the pyrimidinyl and dimethoxy groups but lacks the pyridine and thiol components.
Uniqueness
“3-Pyridinethiol, 2-((2,4-dimethoxy-6-pyrimidinyl)amino)-6-methyl-” is unique due to its combination of functional groups, which may confer distinct chemical and biological properties compared to its simpler analogs.
Eigenschaften
CAS-Nummer |
55740-62-0 |
|---|---|
Molekularformel |
C12H14N4O2S |
Molekulargewicht |
278.33 g/mol |
IUPAC-Name |
2-[(2,6-dimethoxypyrimidin-4-yl)amino]-6-methylpyridine-3-thiol |
InChI |
InChI=1S/C12H14N4O2S/c1-7-4-5-8(19)11(13-7)14-9-6-10(17-2)16-12(15-9)18-3/h4-6,19H,1-3H3,(H,13,14,15,16) |
InChI-Schlüssel |
PUSBZEZQSRLMEY-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NC(=C(C=C1)S)NC2=CC(=NC(=N2)OC)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Propen-1-one, 3-(9-anthracenyl)-1-[4-(dimethylamino)phenyl]-](/img/structure/B14637111.png)
![1-[Diazo(phenyl)methanesulfonyl]-4-methylbenzene](/img/structure/B14637127.png)

![Benzene, 1-methoxy-4-[(octyloxy)methyl]-](/img/structure/B14637142.png)
![2-[3-(1,3-Dioxolan-2-yl)propyl]-5-methoxy-3-methylbenzoic acid](/img/structure/B14637148.png)

![N-[[2,4-Bis(cyanomethyl)-5-methyl-phenyl]methyl]acetamide](/img/structure/B14637151.png)
![tert-Butyl [([1,1'-biphenyl]-4-yl)oxy]acetate](/img/structure/B14637152.png)
![2-[2-(4-Bromophenyl)ethenyl]-1,3-benzothiazole](/img/structure/B14637158.png)


![2-[(4-Methylpentan-2-yl)amino]ethanol](/img/structure/B14637165.png)


